dimethylsilane](/img/structure/B13453156.png)
[(4-Bromo-3,5-difluorophenyl)methoxy](tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3,5-difluorophenyl)methoxydimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It features a phenyl ring substituted with bromine and fluorine atoms, connected to a methoxy group, which is further bonded to a tert-butyl dimethylsilane group
Métodos De Preparación
The synthesis of (4-Bromo-3,5-difluorophenyl)methoxydimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3,5-difluorophenol and tert-butyl dimethylsilyl chloride.
Reaction Conditions: The phenol is first converted to its methoxy derivative using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Silane Introduction: The methoxy derivative is then reacted with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole to introduce the silane group.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(4-Bromo-3,5-difluorophenyl)methoxydimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts.
Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and nucleophiles such as amines or thiols. Major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-Bromo-3,5-difluorophenyl)methoxydimethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors for specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials, particularly those that require the unique properties of organosilicon compounds.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3,5-difluorophenyl)methoxydimethylsilane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
(4-Bromo-3,5-difluorophenyl)methoxydimethylsilane can be compared with other similar compounds such as:
(4-Bromo-3,5-dimethylphenyl)methoxydimethylsilane: Similar structure but with methyl groups instead of fluorine atoms.
(4-Bromothiophen-3-yl)methoxydimethylsilane: Contains a thiophene ring instead of a phenyl ring.
(4-Bromo-3,5-difluorophenyl)methoxydiphenylsilane: Contains diphenylsilane instead of dimethylsilane.
The uniqueness of (4-Bromo-3,5-difluorophenyl)methoxydimethylsilane lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can impart unique reactivity and properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H19BrF2OSi |
|---|---|
Peso molecular |
337.27 g/mol |
Nombre IUPAC |
(4-bromo-3,5-difluorophenyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H19BrF2OSi/c1-13(2,3)18(4,5)17-8-9-6-10(15)12(14)11(16)7-9/h6-7H,8H2,1-5H3 |
Clave InChI |
WAYMCCMRZVPHHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CC(=C(C(=C1)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13453074.png)

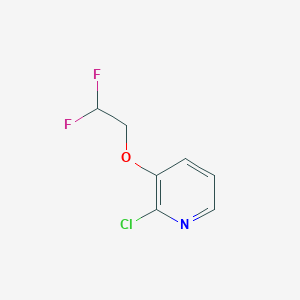

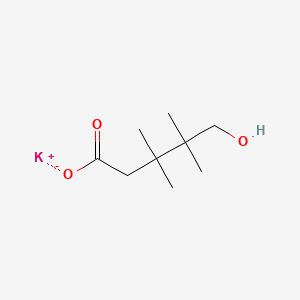
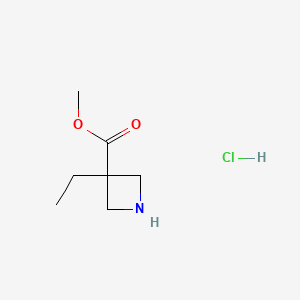
![benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13453109.png)
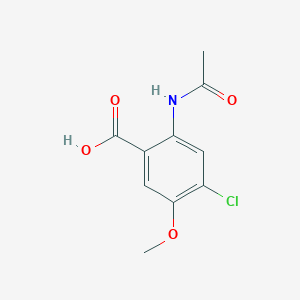

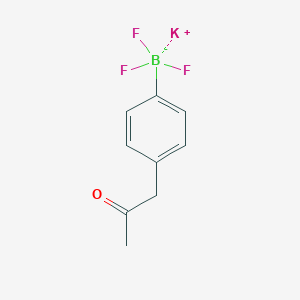



![6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
